molecular formula C11H18ClNO B1326502 3-(Isopentyloxy)aniline hydrochloride CAS No. 1135289-27-8

3-(Isopentyloxy)aniline hydrochloride

Cat. No. B1326502
CAS RN: 1135289-27-8
M. Wt: 215.72 g/mol
InChI Key: LIEFPEDBNOUENI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, involves a condensation reaction followed by a reduction step. The synthesis of 3-(Isopentyloxy)aniline hydrochloride could potentially follow a similar pathway, starting from appropriate precursors such as an isopentyl halide and a substituted nitrophenol, followed by a reduction of the nitro group to the aniline . The synthesis process described for the related compound is noted for its high yield (82%) and practicality for industrial production, suggesting that a similar approach could be applied to synthesize 3-(Isopentyloxy)aniline hydrochloride .

Molecular Structure Analysis

While the molecular structure of 3-(Isopentyloxy)aniline hydrochloride is not directly analyzed in the provided papers, the structure can be inferred based on the name of the compound. It would consist of an aniline (phenylamine) core with an isopentyloxy group (-OCH2CH(CH3)2) attached to the 3-position of the benzene ring. The presence of the hydrochloride indicates that the compound is protonated at the nitrogen atom, forming an ammonium chloride salt.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3-(Isopentyloxy)aniline hydrochloride, but based on the structure, it can be anticipated that the compound would undergo typical aniline reactions. These could include electrophilic aromatic substitution, where the aniline nitrogen acts as a directing group, and reactions involving the isopentyloxy substituent. The hydrochloride salt form would also be expected to participate in reactions typical of amines, such as salt formation and nucleophilic substitution .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis of Polyurethane Cationomers with Anil Groups

Researchers have synthesized new o-hydroxy Schiff bases, including derivatives similar to "3-(Isopentyloxy)aniline hydrochloride," used as quaternization agents for a polyetherurethane precursor. These compounds aim to obtain polymeric films with fluorescent properties, investigating the photochromic mechanism of the salicylideneanil units and the excited state intramolecular proton-transfer process (Buruianǎ et al., 2005).

Catalytic Synthesis of Arylamides

A study demonstrated the catalytic synthesis of arylamides from 3-hydroxy-2-naphthoic acid, which are crucial in producing organic azo pigments, medicines, and pesticides. The research identified efficient catalysts for synthesizing 3-hydroxy-2-naphthoic acid anilide, highlighting the potential for enhancing the quality and yield of these compounds under relatively mild conditions (Shteinberg, 2022).

Synthesis and Characterization of Pentazole Anion

In a notable synthesis, 3,5-Dimethyl-4-hydroxy aniline hydrochloride served as a precursor for creating pentazole anion, a compound stable at low temperatures. This research provides insights into the structural and aromatic characteristics of pentazole anions, contributing to the understanding of their chemical properties (Xu Bing-tao et al., 2017).

Mechanism of Action

The mechanism of action for 3-(Isopentyloxy)aniline hydrochloride is not specified in the search results. Anilines, in general, are precursors to many industrial chemicals .

Safety and Hazards

3-(Isopentyloxy)aniline hydrochloride is labeled as an irritant . More detailed safety information and hazards can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-(3-methylbutoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;/h3-5,8-9H,6-7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEFPEDBNOUENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648550
Record name 3-(3-Methylbutoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isopentyloxy)aniline hydrochloride

CAS RN

1135289-27-8
Record name 3-(3-Methylbutoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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